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Compound of Interest

Compound Name: 2-Amino-4-(hydroxymethyl)phenol

Cat. No.: B2954882

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-
Amino-4-(hydroxymethyl)phenol (CAS: 52820-13-0), a key intermediate in pharmaceutical
and chemical synthesis.[1][2] In the absence of a complete, published experimental dataset in
a single source, this document leverages foundational spectroscopic principles and data from
analogous structures to present a predictive yet robust characterization. It is designed for
researchers, scientists, and drug development professionals who require a deep understanding
of this molecule's spectral features for identification, quality control, and reaction monitoring.
The guide details methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships
between the molecule's structure and its spectral output.

Introduction and Molecular Structure

2-Amino-4-(hydroxymethyl)phenol is a substituted phenol containing three key functional
groups: a primary aromatic amine (-NHz), a phenolic hydroxyl (-OH), and a primary benzylic
alcohol (-CH20H). The relative positions of these groups on the benzene ring dictate the
molecule's electronic environment and, consequently, its unique spectroscopic fingerprint.
Accurate characterization is paramount for ensuring purity and confirming structural integrity
during synthetic processes.

The molecular formula is C7HoNO2, with a monoisotopic mass of approximately 139.063 Da.[1]
[3] Understanding the interplay of the electron-donating effects of the amine and hydroxyl
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groups and the substitution pattern is crucial for interpreting the spectral data that follows.

Figure 1: Molecular structure of 2-Amino-4-(hydroxymethyl)phenol with atom numbering for
NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of
organic compounds in solution. The analysis is based on the chemical environment of *H
(proton) and *3C (carbon) nuclei.

Predicted *H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic, methylene,
amine, and hydroxyl protons. The chemical shifts (&) are influenced by the electronic effects of
the substituents. The electron-donating -OH and -NHz groups increase electron density on the
aromatic ring, shifting the ring protons to a higher field (lower ppm) than those of unsubstituted
benzene (0 7.34).

Table 1: Predicted *H NMR Data (400 MHz, DMSO-de)
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Proton Predicted o

. Multiplicity Integration Rationale
Assignment (ppm)

Ortho to -OH
and meta to -
NHz. Coupled
to H-5.

Ar-H (H-6) ~6.65 Doublet (d) 1H

Ortho to -CH20H
Doublet of and meta to -OH.
Ar-H (H-5) ~6.75 1H
doublets (dd) Coupled to H-6

and H-3.

Ortho to -NH2
and meta to -
CH20H. Coupled
to H-5.

Ar-H (H-3) ~6.85 Doublet (d) 1H

Benzylic protons
-CH20H ~4.40 Singlet (s) 2H adjacent to an

oxygen atom.

Labile protons,

Broad Singlet (br signal may

-NH2 ~4.90 2H
s) broaden or
exchange.

Phenolic proton,

) acidic. Signal
Broad Singlet (br o
Ar-OH ~8.90 ) 1H position is
S
concentration-
dependent.

| -CH20H | ~5.10 | Broad Singlet (br s) | 1H | Alcoholic proton, labile. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. DMSO-
ds is chosen as a solvent because it allows for the observation of exchangeable -OH and -NH:z
protons.[4]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www2.chemistry.msu.edu/faculty/reusch/orgpage/nmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2954882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted *C NMR Spectrum

The 13C NMR spectrum will show seven distinct signals corresponding to the seven unique
carbon atoms in the molecule. The chemical shifts are highly dependent on the attached
functional groups.

Table 2: Predicted 13C NMR Data (100 MHz, DMSO-ds)

Carbon Assignment Predicted & (ppm) Rationale

Aromatic carbon attached
C-1 (-OH) ~145.0 to the highly
electronegative oxygen.

Aromatic carbon attached to

C-2 (-NHz) ~138.0 ]
nitrogen.
C-4 (-CHz20H) ~130.0 Substituted aromatic carbon.
Aromatic CH, influenced by
C-3 ~115.0 adjacent -NHz and -CHz0H
groups.
Aromatic CH, influenced by
C-5 ~118.0
adjacent -CH20H and C-6.
Aromatic CH, influenced by
C-6 ~114.0 adjacent -OH and -NH:z

groups.

| -CH20H | ~62.5 | Aliphatic carbon attached to an oxygen atom. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

o Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-4-(hydroxymethyl)phenol and
dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).[5] Transfer
the solution to a 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition:

o Tune and shim the probe to the sample.

o Acquire a standard one-dimensional proton spectrum over a spectral width of 12-16 ppm.

o Employ a relaxation delay of 1-2 seconds and co-add 16-32 scans for a good signal-to-
noise ratio.[5]

o Reference the spectrum to the residual DMSO solvent peak at 6 2.50.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum over a spectral width of 200-240 ppm.
o Use a relaxation delay of 2-5 seconds and co-add 1024-4096 scans.[5]

o Reference the spectrum to the DMSO solvent peak at 6 39.52.

Confirmation of -OH/-NH2 protons: To confirm the identity of the labile protons, add a drop of
D20 to the NMR tube, shake, and re-acquire the *H spectrum. The signals corresponding to
the -OH and -NH:z protons will diminish or disappear due to hydrogen-deuterium exchange.

[6]

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The absorption of infrared radiation corresponds to the vibrational energies of
specific bonds.

Predicted IR Absorption Bands

The IR spectrum of 2-Amino-4-(hydroxymethyl)phenol will be dominated by strong, broad
absorptions from the O-H and N-H bonds in the high-wavenumber region.
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Table 3: Predicted Major IR Absorption Bands

Wavenumber ] ) ) ]
Vibration Type Intensity Functional Group
(cm™)
Phenol (-OH),
O-H and N-H
3400 - 3200 . Strong, Broad Alcohol (-OH),
Stretching )
Amine (-NH2)
3050 - 3010 C-H Stretching Medium Aromatic C-H
2950 - 2850 C-H Stretching Medium Aliphatic C-H (-CH2-)
N-H Bending . . .
1620 - 1580 ) ) Medium-Strong Primary Amine (-NHz)
(Scissoring)
1600 - 1450 C=C Stretching Medium-Strong Aromatic Ring
1260 - 1180 C-0O Stretching Strong Phenolic C-O
1080 - 1020 C-0O Stretching Strong Primary Alcohol C-O

| 850 - 800 | C-H Bending (Out-of-plane) | Strong | 1,2,4-Trisubstituted Benzene |

Insight: The most characteristic feature will be the very broad envelope between 3400 and
3200 cm~1, which is a composite of two O-H stretches (phenolic and alcoholic) and the
symmetric/asymmetric N-H stretches of the primary amine.[7][8] The presence of strong C-O
stretching bands around 1200 cm~t and 1050 cm~1 further confirms the phenol and alcohol
moieties.[8]

Experimental Protocol for IR Spectroscopy (KBr Pellet)

e Sample Preparation: Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic-
grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

» Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10
tons) for several minutes to form a thin, transparent or translucent pellet.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment of a Fourier Transform
Infrared (FT-IR) spectrometer.

o Place the KBr pellet in the sample holder.

o Record the sample spectrum from 4000 to 400 cm~*. Co-add 16-32 scans at a resolution
of 4 cm~1 to ensure a high-quality spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron lonization)

Under Electron lonization (El) conditions, 2-Amino-4-(hydroxymethyl)phenol is expected to
show a clear molecular ion peak and several characteristic fragment ions.

e Molecular lon (M*e): The molecular ion peak should appear at a mass-to-charge ratio (m/z)
of 139, corresponding to the molecular weight of the compound (C7HsNO2).[1]

o Key Fragmentations:

[¢]

m/z 122: Loss of a hydroxyl radical (*OH) from the benzylic alcohol, or loss of NHs
(ammonia).

o m/z 121: Loss of H20 (18 Da) from the molecular ion. This is a common fragmentation for
alcohols.

o m/z 110: Loss of the formaldehyde radical (*CH20H, 31 Da).
o m/z 108: Loss of CH20 (30 Da) followed by loss of He.
o m/z 81: Further fragmentation of the aromatic ring.

Table 4: Predicted Key Mass Fragments (EI-MS)
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m/z Value Proposed Fragment Identity

139 [C7HoNO2]* Molecular lon (M*e)

121 [M - H20]*e Loss of water

110 [M - «CH20H]* Loss of hydroxymethyl radical

| 108 | [CeHeNO]* | Benzylic cleavage |

Note: PubChemlLite provides predicted collision cross-section data for various adducts, which
is useful for advanced LC-MS analysis. For the [M+H]* adduct, the predicted m/z is 140.07060.

[3]

Experimental Protocol for Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by Gas Chromatography
(GC-MS).

« |onization: Use a standard electron ionization source with an electron energy of 70 eV.

e Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight
(TOF) mass analyzer.

» Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
and correlate major fragment ions with logical bond cleavages of the parent structure.

Conclusion

The spectroscopic profile of 2-Amino-4-(hydroxymethyl)phenol is uniquely defined by its
combination of aromatic, amine, and alcohol functionalities. This guide provides a robust
predictive framework for its characterization by *H NMR, 13C NMR, IR, and MS. The predicted
data, summarized below, serves as a reliable benchmark for confirming the identity and purity
of this compound in a research or industrial setting. Adherence to the detailed experimental
protocols will ensure the generation of high-fidelity data for confident structural verification.

Summary Table of Predicted Spectroscopic Data
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Technique Key Feature Predicted Value /| Range

1H NMR Aromatic Protons 0 6.6 - 6.9 ppm

Methylene Protons (-CH20H) 0 ~4.4 ppm

13C NMR Aromatic Carbons 0 114 - 145 ppm

Aliphatic Carbon (-CH20H) 0 ~62.5 ppm

3400 - 3200 cm~1 (Strong,
Broad)

IR O-H / N-H Stretch

1260-1180 cm~*/ 1080-1020

C-0O Stretch (Phenol/Alcohol)
cm~t (Strong)

MS (EI) Molecular lon (M*e) m/z 139

| | Major Fragment | m/z 121 ([M - H20]*e) |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 2-
Amino-4-(hydroxymethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2954882#spectroscopic-data-for-2-amino-4-
hydroxymethyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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